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Ethyl 3-phenylpropionate - d4

Cat. No.: B1145773
CAS No.: 93131-14-7
M. Wt: 182.26
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Description

Overview of Stable Isotope Labeling in Chemical Research

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers. wikipedia.org These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allow researchers to track the movement and transformation of compounds in various chemical and biological systems. wikipedia.orgsymeres.com The presence of these heavier isotopes can be detected using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

Deuterium (D or ²H) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, which doubles its mass compared to the more common protium (B1232500) (¹H). britannica.comhumanjournals.com When a hydrogen atom in an organic molecule is replaced by a deuterium atom, the resulting carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. researchgate.netscielo.org.mx This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mx This principle is fundamental to many applications of deuterium labeling. britannica.com

The discovery of deuterium in 1931 by Harold C. Urey, for which he received the Nobel Prize in Chemistry in 1934, marked a significant milestone in chemistry. britannica.comwikipedia.org Initially, deuterium oxide (D₂O), or heavy water, found use in early nuclear reactors as a neutron moderator. acs.org Over the decades, the applications of deuterium have expanded significantly. In the mid-20th century, researchers began utilizing deuterium labeling to elucidate reaction mechanisms and study metabolic pathways. humanjournals.com The development of advanced analytical instrumentation, particularly mass spectrometry, further propelled the use of deuterated compounds as internal standards for precise and accurate quantification. clearsynth.comtexilajournal.com Today, deuterium labeling is a cornerstone in fields ranging from pharmaceutical development to environmental science. diagnosticsworldnews.comclearsynth.com

Academic Context of Ethyl 3-phenylpropionate (B1229125) and its Derivatives

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic compound classified as a fatty acid ester. nih.govfoodb.ca It is formed from the esterification of 3-phenylpropanoic acid and ethanol. The molecule consists of a benzene (B151609) ring attached to a three-carbon propionate (B1217596) chain, with an ethyl group at the ester functionality. nih.gov It is a clear, colorless liquid with a fruity, ethereal odor. chemicalbook.comsigmaaldrich.com Ethyl 3-phenylpropionate and its derivatives are used in various applications, including as flavoring agents in the food industry and as intermediates in the synthesis of pharmaceuticals. nih.govchemicalbook.comcymitquimica.com

Table 1: Chemical Properties of Ethyl 3-phenylpropionate

Property Value
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 247-248 °C
Density 1.01 g/mL at 25 °C
CAS Number 2021-28-5

Source: nih.govsigmaaldrich.com

The notation "-d4" in Ethyl 3-phenylpropionate-d4 indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. The specific placement of these deuterium atoms is crucial and is dictated by the intended application. In many cases, deuteration occurs at positions that are susceptible to metabolic transformation or chemical reaction. For Ethyl 3-phenylpropionate, the most likely positions for deuteration are the two hydrogens on the carbon alpha to the carbonyl group and the two hydrogens on the carbon beta to the carbonyl group (the benzylic position).

Labeling at these specific positions is often driven by the need for a stable internal standard in quantitative mass spectrometry. clearsynth.comaptochem.com By having the deuterium labels on the aliphatic chain, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte. aptochem.com Furthermore, placing the deuterium atoms on the chain rather than the aromatic ring can be synthetically more straightforward and less likely to affect the chromatographic behavior significantly, ensuring it co-elutes with the unlabeled compound. aptochem.com

Research Impetus and Scope of Deuterated Esters in Contemporary Chemistry

The demand for deuterated esters like Ethyl 3-phenylpropionate-d4 is driven by their utility in a variety of research areas. One of the primary applications is their use as internal standards in bioanalytical methods. texilajournal.comscispace.com When analyzing complex biological samples, such as blood or plasma, matrix effects can interfere with the accurate quantification of an analyte. clearsynth.comtexilajournal.com A deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, experiences the same matrix effects and can be used to correct for these variations, leading to more precise and accurate measurements. clearsynth.comtexilajournal.com

Furthermore, deuterated compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By administering a deuterated version of a drug, researchers can track its metabolic fate and identify its metabolites. The kinetic isotope effect can also be exploited to slow down metabolic processes, which can help in studying transient intermediates and understanding metabolic pathways in greater detail. wikipedia.orgacs.org The development of catalytic methods for the selective deuteration of esters and other organic molecules continues to be an active area of research, aiming to provide more efficient and cost-effective access to these valuable research tools. digitellinc.commdpi.com

Table 2: Applications of Deuterated Esters in Research

Application Area Description
Quantitative Mass Spectrometry Used as internal standards for accurate and precise quantification of analytes in complex matrices. clearsynth.comscispace.com
Drug Metabolism and Pharmacokinetics (DMPK) Employed to trace the metabolic pathways of ester-containing drugs and to study their pharmacokinetic profiles. symeres.com
Mechanistic Studies Utilized to investigate reaction mechanisms by probing the kinetic isotope effect. scielo.org.mx
Environmental Analysis Serve as standards for the quantification of environmental pollutants. clearsynth.com

Source: symeres.comscielo.org.mxclearsynth.comscispace.com

Contribution of Deuteration to Mechanistic Understanding

One of the most profound applications of deuterium labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead.

For a compound like Ethyl 3-phenylpropionate-d4, this principle could be applied to investigate various chemical transformations. For example, the synthesis of Ethyl 3-phenylpropionate often involves the hydrogenation of Ethyl cinnamate. If this reaction were to be studied in reverse—a dehydrogenation—the use of a specifically deuterated substrate like Ethyl 3-phenylpropionate-d4 could reveal which C-H bonds are broken during the process and whether this bond-breaking event is kinetically significant. A measurable KIE would provide strong evidence for the specific step in the reaction pathway that involves C-H bond cleavage.

Furthermore, studying the metabolism of Ethyl 3-phenylpropionate in biological systems would be greatly aided by its deuterated form. Isotopic labeling helps in tracing the metabolic fate of drug molecules and other xenobiotics. By analyzing the metabolites, researchers can determine whether the deuterium atoms have been retained or lost, providing crucial insights into the specific metabolic reactions occurring, such as oxidation or hydroxylation at the labeled positions.

Role in Advanced Analytical Methodologies

In the realm of analytical chemistry, particularly in techniques involving mass spectrometry (MS), deuterated compounds are indispensable as internal standards. An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte. The ideal internal standard is chemically identical to the analyte but physically distinguishable.

Ethyl 3-phenylpropionate-d4 is perfectly suited for this role when quantifying its non-labeled counterpart, Ethyl 3-phenylpropionate. Because its chemical properties are nearly identical to the natural compound, it behaves the same way during sample preparation, extraction, and chromatographic separation. However, its increased mass (due to the four deuterium atoms) allows it to be clearly distinguished in a mass spectrometer. This allows for the correction of any analyte loss during sample workup or variations in instrument response, leading to highly accurate and precise measurements. This is particularly valuable for analyzing trace amounts of Ethyl 3-phenylpropionate in complex matrices such as food products, perfumes, or biological fluids.

Table 1: Comparison of Ethyl 3-phenylpropionate and its d4-Isotopologue

Property Ethyl 3-phenylpropionate Ethyl 3-phenylpropionate-d4
Molecular Formula C₁₁H₁₄O₂ C₁₁H₁₀D₄O₂
Molecular Weight 178.23 g/mol 182.25 g/mol

| CAS Number | 2021-28-5 | 93131-14-7 |

Theoretical Significance of Isotopic Perturbations

Beyond the practical applications in mechanistic and analytical studies, the substitution of hydrogen with deuterium introduces subtle changes, or perturbations, that are of significant theoretical interest. The difference in mass between hydrogen and deuterium affects the zero-point vibrational energy of the molecule. A molecule containing deuterium will have a lower zero-point energy compared to its hydrogen-containing counterpart.

This seemingly minor difference can lead to observable effects on the molecule's physical and chemical properties. For instance, deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated analogues, a phenomenon known as the chromatographic deuteration effect (CDE). While often a challenge to be managed in analytical separations, this effect itself is a subject of study, providing insights into the subtle intermolecular interactions between the analyte and the stationary phase of the chromatography column.

Furthermore, isotopic substitution can influence molecular conformation and the energies of non-covalent interactions, such as hydrogen bonding. Investigating these isotopic perturbations in a molecule like Ethyl 3-phenylpropionate-d4 can contribute to a more refined understanding of molecular dynamics and the fundamental forces that govern chemical behavior. These studies help to test and improve the theoretical models that predict molecular properties from first principles.

Properties

CAS No.

93131-14-7

Molecular Formula

C11H10D4O2

Molecular Weight

182.26

Purity

95% min.

Synonyms

Ethyl 3-phenylpropionate - d4

Origin of Product

United States

Synthetic Strategies and Chemical Transformations Involving Ethyl 3 Phenylpropionate D4

De Novo Synthesis of Deuterated Precursors for Ethyl 3-phenylpropionate-d4

This bottom-up strategy involves constructing the target molecule from smaller, pre-deuterated building blocks. This approach offers precise control over the location and number of deuterium (B1214612) atoms incorporated into the final structure. The synthesis of Ethyl 3-phenylpropionate (B1229125) typically proceeds via the esterification of 3-phenylpropionic acid with ethanol chemicalbook.comchemicalbook.com. Therefore, the deuteration of the aromatic ring or the propionate (B1217596) backbone can be accomplished by using appropriately labeled precursors.

The deuteration of the fundamental precursors is the first critical step in a de novo synthesis.

Aromatic Moieties: The phenyl group of Ethyl 3-phenylpropionate can be deuterated by starting with deuterated benzene (B151609) (C6D6). Methods for producing deuterated aromatic compounds often involve hydrogen-deuterium (H-D) exchange reactions with heavy water (D2O) under high temperature and pressure. tn-sanso.co.jp The efficiency of this exchange can be enhanced using various catalysts or by employing microwave technology to reduce reaction times. tn-sanso.co.jp Another approach is the treatment of the aromatic compound with a strong deuterated acid, such as D2SO4, or using a combination of a Lewis acid and a deuterium source. nih.govgoogle.comgoogle.com Hydrothermal conditions have also proven effective for achieving high levels of deuteration in benzene. uwaterloo.ca

Aliphatic Chains: The propionate portion of the molecule can be deuterated by targeting its precursor, 3-phenylpropionic acid, or related aliphatic building blocks. Base-catalyzed H-D exchange is a facile method for incorporating deuterium into molecules with acidic protons, such as those adjacent to a carbonyl group. nih.gov By treating a precursor like 3-phenylpropionic acid with a base in the presence of D2O, the hydrogens on the alpha-carbon can be selectively replaced with deuterium.

Achieving deuteration at specific, predetermined positions (regioselectivity) is often crucial. nih.gov

Catalyst-Directed Incorporation: Transition metal catalysts are instrumental in directing deuterium to specific sites. For instance, palladium catalysts are known to be selective for H-D exchange at benzylic positions (the CH2 group adjacent to the phenyl ring). mdpi.comyoutube.com Iridium-based catalysts can be designed with directing groups that guide the C-H activation and subsequent deuteration to the ortho positions of an aromatic ring. acs.org Similarly, stable iron complexes have been shown to catalyze H-D exchange on aromatic hydrocarbons with high regioselectivity, favoring sterically accessible positions like the meta and para carbons of a toluene ring. nih.gov

Precursor-Based Control: The most straightforward method for ensuring regioselectivity is to use a building block that is already deuterated in the desired position. nih.gov For example, synthesizing Ethyl 3-phenylpropionate-d4 from commercially available d5-pyridine could be a strategy to build a deuterated piperidine core, illustrating the principle of using pre-labeled starting materials to control the final deuteration pattern. nih.gov This highlights the value of developing methods for the synthesis of specific isotopologues of common chemical building blocks. nih.gov

Direct Deuteration Methods for Ethyl 3-phenylpropionate-d4

Direct deuteration involves modifying the existing, non-deuterated molecule in a late-stage synthesis step. This is often more atom-economical and efficient than a multi-step de novo approach. acs.org

Hydrogen-Deuterium Exchange (HIE) is a process where a hydrogen atom in a molecule is swapped for a deuterium atom from a deuterium source, such as D2O or D2 gas. nih.gov These reactions are among the most investigated methods for isotopic labeling. youtube.comacs.org

Catalysts are frequently employed to facilitate H-D exchange at C-H bonds, which are typically unreactive.

Transition Metal Catalysis: A variety of transition metals can catalyze direct HIE reactions. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that can facilitate H-D exchange using D2O as the deuterium source. mdpi.comyoutube.com It is often selective towards aliphatic C-H bonds. youtube.com Platinum catalysts, in contrast, tend to favor exchange at aromatic positions. youtube.com Ruthenium and iridium complexes are also highly effective homogeneous catalysts. nih.govmdpi.comacs.org For example, certain iridium catalysts can activate C-H bonds, allowing for the exchange of hydrogen for deuterium from a source like heavy water. acs.org

Organocatalysis: In recent years, metal-free catalytic systems have gained prominence. Photocatalytic methods, for instance, can achieve highly regioselective H-D exchange. chemrxiv.org Using an organic photocatalyst like thioxanthone and D2O as the deuterium source, it is possible to selectively deuterate C(sp3)-H bonds at specific locations, such as those alpha to a sulfur atom, without affecting other positions like aromatic rings or benzylic sites. chemrxiv.org

Catalyst TypeExamplesTypical Deuterium SourceSelectivity / Target Position
PalladiumPd/CD2OSelective towards benzylic and other aliphatic C-H bonds. mdpi.comyoutube.com
PlatinumPt/CD2OFavors H-D exchange at aromatic positions. youtube.com
Iridium[Ir(cod)(NHC)(PPh3)]+D2OOrtho-directing for aromatic C-H bonds via C-H activation. acs.org
RutheniumShvo's Catalyst, Ru NanoparticlesD2 gasRegioselective α-deuteration of nitrogen-containing compounds. nih.gov
IronTrans-dihydride NHC iron complexBenzene-d6Meta and para positions of substituted aromatic rings. nih.gov
OrganocatalystThioxanthone (Photocatalyst)D2OHighly regioselective for α-thio C(sp3)-H bonds. chemrxiv.org

The chemical environment, specifically the pH, can be used to promote H-D exchange at certain positions without a metal catalyst. nih.gov

Acid-Mediated Exchange: Strong deuterated acids (e.g., DCl, D2SO4) in a deuterium source like D2O can facilitate the electrophilic substitution of hydrogen for deuterium on aromatic rings. nih.gov This method is commonly used for incorporating deuterium into aromatic molecules, though it can sometimes offer limited regioselectivity. nih.gov The process involves the protonation (or deuteration) of the aromatic ring to form a carbocation intermediate, followed by the loss of a proton.

Base-Mediated Exchange: Base-catalyzed H-D exchange is a highly effective method for replacing acidic hydrogens with deuterium. nih.gov For Ethyl 3-phenylpropionate, the hydrogens on the alpha-carbon (the CH2 group adjacent to the ester's carbonyl group) are weakly acidic. In the presence of a base (e.g., NaOD, K2CO3) and a deuterium source (e.g., D2O), these alpha-hydrogens can be removed to form an enolate intermediate. youtube.comlibretexts.org This enolate can then be quenched by a deuteron (B1233211) from the solvent, resulting in the deuterated product. youtube.com This process can be repeated until all alpha-hydrogens are exchanged for deuterium. youtube.comlibretexts.org This keto-enol (or keto-enolate) equilibrium is a simple and powerful tool for selective deuteration of carbonyl compounds, including esters. nih.gov

MediatorMechanismTarget Site on Ethyl 3-phenylpropionateTypical Deuterium Source
Acid (e.g., DCl)Electrophilic aromatic substitution via carbocation intermediate.Aromatic ring (phenyl group). nih.govD2O
Base (e.g., NaOD)Deprotonation to form an enolate intermediate, followed by deuteration. youtube.comlibretexts.orgAlpha-carbon (position adjacent to the C=O group). nih.govlibretexts.orgD2O

Hydrogen-Deuterium Exchange (HIE) Reactions

Solvent-Based Deuteration (e.g., D2O as deuterium source)

Solvent-based deuteration offers a direct method for introducing deuterium into a molecule by exchange with a deuterated solvent, most commonly deuterium oxide (D2O). This approach is particularly effective for exchanging acidic protons. In the context of synthesizing Ethyl 3-phenylpropionate-d4, this strategy would typically be applied to a precursor molecule.

Base-catalyzed hydrogen-deuterium exchange can be employed on precursor molecules that possess protons alpha to a carbonyl group. acs.org For instance, treating a suitable precursor with a base in the presence of D2O can facilitate the exchange of enolizable protons for deuterium. While direct exchange on Ethyl 3-phenylpropionate itself is not efficient for introducing four deuterium atoms at the desired positions, this method is foundational for preparing deuterated reagents. uva.es For example, solvents like acetone-d6 and DMSO-d6 are synthesized by exchanging the protic solvent with D2O in the presence of a base. uva.es

A non-catalytic electrochemical deuteration method using heavy water as the deuterium source has also been described for compounds containing ethylene or acetylene bonds. google.com This process involves an electrolytic reaction in an inert atmosphere, avoiding the use of transition metal catalysts. google.com

Table 1: Overview of Solvent-Based Deuteration Principles

Deuterium SourceGeneral MethodApplicability to Ethyl 3-phenylpropionate-d4 SynthesisKey Considerations
D2OBase-catalyzed H/D exchangePrimarily for preparing deuterated precursors or reagents by exchanging acidic protons. acs.orguva.esRequires protons to be sufficiently acidic (e.g., alpha to a carbonyl).
D2OElectrochemical deuterationPotentially applicable to unsaturated precursors of Ethyl 3-phenylpropionate. google.comAvoids transition metal catalysts; relies on specific functional groups (alkenes/alkynes). google.com

Reductive Deuteration Strategies

Reductive methods provide a powerful means to introduce deuterium into a molecule with high specificity, typically by the reduction of unsaturated bonds or specific functional groups using a deuterated reducing agent.

Lithium aluminum deuteride (LiAlD4) is a potent deuteride-donating agent capable of reducing esters, carboxylic acids, and other carbonyl compounds. In a multi-step synthesis, a precursor to Ethyl 3-phenylpropionate containing reducible functional groups at the desired positions could be treated with LiAlD4. For example, a derivative containing carbonyl groups or other reducible moieties at the C2 and C3 positions of the propionate chain could be synthesized and subsequently reduced with LiAlD4 to introduce deuterium at these sites. The resulting deuterated alcohol would then require further steps, such as oxidation and esterification, to yield the final product.

Single-electron transfer (SET) represents another class of reductive deuteration. This method often involves the use of dissolving metals (like sodium or lithium in deuterated ammonia) or other SET reagents. For the synthesis of Ethyl 3-phenylpropionate-d4, an SET reduction could potentially be applied to an unsaturated precursor like Ethyl Cinnamate. The reaction would proceed through radical anion intermediates which are then quenched by a deuterium source to introduce deuterium atoms across the double bond.

Multi-Step Synthetic Routes to Ethyl 3-phenylpropionate-d4

Often, the most practical approach to synthesizing specifically labeled compounds like Ethyl 3-phenylpropionate-d4 involves multi-step pathways that combine several fundamental organic reactions.

Esterification is a direct and widely used method for preparing esters. libretexts.org The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. libretexts.orgmasterorganicchemistry.com To synthesize Ethyl 3-phenylpropionate-d4, two primary esterification strategies can be envisioned:

Reaction of 3-phenylpropionic acid with a deuterated ethanol: In this route, non-deuterated 3-phenylpropionic acid is reacted with a commercially available deuterated ethanol, such as ethanol-d6 (CD3CD2OH). This would place the deuterium atoms on the ethyl group of the ester.

Reaction of deuterated 3-phenylpropionic acid with ethanol: Alternatively, a deuterated 3-phenylpropionic acid (e.g., 3-phenylpropionic-2,2,3,3-d4 acid) can be synthesized first. This deuterated acid is then esterified with standard, non-deuterated ethanol. This route places the deuterium atoms on the propionate backbone of the molecule.

The reaction is typically catalyzed by a strong acid like sulfuric acid (H2SO4) and is often performed by heating the mixture. libretexts.orgkemdikbud.go.id

Table 2: Esterification Approaches for Deuterium Labeling

Carboxylic Acid ComponentAlcohol ComponentDeuterium Position in Product
3-phenylpropionic acidEthanol-d5 (CH3CH2OD) or Ethanol-d6 (CD3CD2OH)On the ethyl ester group
3-phenylpropionic-d4 acidEthanolOn the propionate backbone

One of the most efficient and direct routes to Ethyl 3-phenylpropionate-d4 involves the deuteration of an unsaturated precursor, Ethyl Cinnamate. guidechem.com Ethyl 3-phenylpropionate is the saturated analogue of Ethyl Cinnamate and can be formed by the hydrogenation of the carbon-carbon double bond. guidechem.comchemicalbook.com By substituting deuterium gas (D2) for hydrogen gas (H2) in a catalytic hydrogenation reaction, deuterium atoms can be added across the double bond.

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel. chemicalbook.com The Ethyl Cinnamate is dissolved in a suitable solvent, and the mixture is exposed to an atmosphere of deuterium gas in the presence of the catalyst. This process, known as catalytic deuteration, specifically adds two deuterium atoms to the aliphatic chain (at the C2 and C3 positions). To achieve d4 labeling, a precursor that is already deuterated at two other positions would be required, or a different strategy combining multiple deuteration steps would be necessary. For instance, a base-catalyzed exchange could first introduce deuterium at the α-carbon of ethyl cinnamate, followed by catalytic deuteration of the double bond. acs.org

Specific Route: Deuteration of Diethyl Benzylmalonate and Subsequent Transformations

A plausible synthetic route to Ethyl 3-phenylpropionate-d4 involves the initial deuteration of Diethyl Benzylmalonate. This can be achieved via a base-mediated hydrogen-deuterium exchange reaction. acs.orgnih.gov The acidic α-hydrogen of the malonate can be abstracted by a suitable base in the presence of a deuterium source, such as deuterium oxide (D₂O), to introduce deuterium at this position. acs.org

Following the deuteration of the α-position, subsequent chemical transformations are required to arrive at the target molecule. This would likely involve a decarboxylation step to remove one of the ethyl ester groups, followed by reduction of the remaining ester to an alcohol, and subsequent conversion to the desired propionate ester.

StepTransformationReagents and Conditions
1Deuteration of Diethyl BenzylmalonateBase (e.g., NaOD), D₂O
2MonodecarboxylationSaponification followed by acidification and heat
3EsterificationEthanol, Acid catalyst

Chemo- and Regioselectivity in Deuteration Reactions

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing specifically labeled isotopic compounds. acs.orgstudy.com This ensures that deuterium is incorporated only at the desired positions within the molecule, avoiding unwanted side reactions and isotopic scrambling.

Control of Deuterium Placement and Distribution

The precise placement of deuterium atoms is paramount in deuteration reactions. In the context of synthesizing Ethyl 3-phenylpropionate-d4, the goal is to selectively deuterate the benzylic and α-positions of the precursor. The acidity of the α-protons in Diethyl Benzylmalonate makes this position susceptible to base-catalyzed H-D exchange. nih.gov The benzylic protons can also be targeted for deuteration, potentially through catalytic methods. nih.gov

Various strategies can be employed to control deuterium placement, including the use of specific catalysts and reaction conditions. For instance, transition-metal catalysts can facilitate selective H-D exchange at specific C-H bonds. nih.gov The choice of deuterium source, such as D₂O or D₂ gas, can also influence the outcome of the reaction. researchgate.netresearchgate.net

Minimization of Deuterium Scrambling

Deuterium scrambling, the unwanted migration of deuterium atoms to non-target positions within a molecule, is a significant challenge in isotopic labeling. acs.orgnih.govresearchgate.net This can occur through various mechanisms, including intramolecular rearrangements and intermolecular exchange reactions. Minimizing scrambling is essential to ensure the isotopic purity of the final product.

Techniques to minimize deuterium scrambling include:

Careful selection of reaction conditions: Temperature, pressure, and reaction time can all influence the extent of scrambling. acs.org

Use of specific catalysts: Certain catalysts can promote site-selective deuteration while minimizing scrambling.

Control of gas-phase reactions in mass spectrometry: In the context of analysis, controlling the conditions within the mass spectrometer can prevent gas-phase hydrogen/deuterium migration. acs.orgnih.govnih.gov

Purification and Isotopic Enrichment Assessment of Synthetic Products

Following the synthesis of Ethyl 3-phenylpropionate-d4, rigorous purification and assessment of isotopic enrichment are necessary to ensure the quality of the final product. moravek.com

Chromatographic Separation Techniques

Chromatographic techniques are widely used for the purification of isotopically labeled compounds. moravek.comacs.org These methods separate compounds based on their physical and chemical properties.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. gcms.cz It can effectively separate deuterated molecules from their non-deuterated counterparts, often with the deuterated isomer eluting first (inverse isotope effect). gcms.cznih.gov High-efficiency GC columns can provide excellent separation of isotopic pairs. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. cchmc.orgoup.com Reversed-phase HPLC, where a nonpolar stationary phase and a polar mobile phase are used, is a common method for purifying organic molecules. cchmc.org The separation of protiated and deuterated isotopologues can be achieved due to subtle differences in their hydrophobic interactions. cchmc.org

Chromatographic TechniquePrinciple of SeparationApplication for Deuterated Compounds
Gas Chromatography (GC)Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. gcms.czEffective for separating volatile isotopic pairs, often exhibiting an inverse isotope effect. gcms.cznih.gov
High-Performance Liquid Chromatography (HPLC)Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. cchmc.orgUseful for purifying a wide range of compounds, with separation of isotopologues possible due to differences in intermolecular forces. cchmc.orgoup.com

Determination of Deuterium Incorporation Levels

Accurately determining the level of deuterium incorporation is crucial for validating the synthesis and for the intended applications of the labeled compound. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. acs.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule and its fragments, the number and location of deuterium atoms can be determined. High-resolution mass spectrometry is particularly valuable for resolving isotopologues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for assessing deuterium incorporation. rsc.orgnih.govsigmaaldrich.comnih.govstudymind.co.ukrug.nl

¹H NMR: The disappearance or reduction in the intensity of proton signals at specific positions indicates deuterium substitution. studymind.co.uk

²H NMR: Direct detection of the deuterium signal provides quantitative information about the extent of deuteration at different sites. rsc.orgsigmaaldrich.com

¹³C NMR: Deuterium substitution can cause isotopic shifts in the ¹³C NMR spectrum, which can be used to quantify the degree of labeling. nih.gov

Analytical TechniquePrincipleInformation Obtained
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions. nih.govDetermines the overall isotopic enrichment and can provide information on the location of deuterium atoms through fragmentation analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei. studymind.co.ukProvides site-specific information on deuterium incorporation by observing changes in ¹H spectra or directly detecting ²H signals. rsc.orgsigmaaldrich.comnih.govstudymind.co.uk

Advanced Spectroscopic Characterization and Elucidation of Ethyl 3 Phenylpropionate D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Esters

NMR spectroscopy provides unparalleled insight into the structural framework of organic molecules by probing the magnetic properties of atomic nuclei. The introduction of deuterium (B1214612) into a molecule like Ethyl 3-phenylpropionate (B1229125) induces significant and predictable changes in both proton (¹H) and carbon-13 (¹³C) NMR spectra, which are instrumental for its characterization.

The ¹H NMR spectrum is fundamentally altered by the substitution of protons with deuterons. Since the deuterium nucleus resonates at a completely different frequency from the proton, it is effectively "silent" or invisible in a standard ¹H NMR experiment. studymind.co.ukopenochem.org

The most immediate and discernible effect of deuteration in the ¹H NMR spectrum of Ethyl 3-phenylpropionate-d4 is the disappearance of signals corresponding to the protons that have been replaced by deuterium. In the non-deuterated compound, the protons on the α-carbon (C2) and β-carbon (C3) of the propionate (B1217596) chain typically appear as two distinct triplets. nih.gov For Ethyl 3-phenyl-2,2,3,3-d4-propionate, these signals would be entirely absent.

The remaining signals, corresponding to the protons of the phenyl ring and the ethyl group, would remain. This selective disappearance provides unequivocal evidence of the specific sites of deuteration within the molecule.

Table 1: Comparison of Expected ¹H NMR Signals for Ethyl 3-phenylpropionate and Ethyl 3-phenylpropionate-2,2,3,3-d4

ProtonsNon-Deuterated (ppm) nih.govd4-Analog (ppm)Multiplicity (d4-Analog)
Phenyl~7.2-7.3~7.2-7.3Multiplet
-CH₂- (Ethyl)~4.1~4.1Quartet
-CH₂- (β to C=O)~2.9Absent-
-CH₂- (α to C=O)~2.6Absent-
-CH₃ (Ethyl)~1.2~1.2Triplet

Spin-spin coupling occurs between adjacent NMR-active nuclei. While the strong coupling between protons (JHH) is a cornerstone of ¹H NMR analysis, coupling also occurs between protons and deuterons (JHD). However, the magnitude of this coupling is significantly smaller. The relationship between the two is governed by the gyromagnetic ratios (γ) of the nuclei: JHD ≈ (γD/γH) × JHH. Since γD/γH is approximately 0.154, the H-D coupling constants are only about 15% of the corresponding H-H coupling constants.

Geminal Coupling (²JHD): This refers to the coupling between a proton and a deuteron (B1233211) attached to the same carbon atom (a CHD group). differencebetween.com In the case of incomplete deuteration of Ethyl 3-phenylpropionate, a residual proton on C2 or C3 would be coupled to the deuteron on the same carbon. This would result in the proton signal appearing as a 1:1:1 triplet, though this fine structure can be difficult to resolve due to the small coupling constant.

Vicinal Coupling (³JHD): This describes the coupling between a proton and a deuteron on adjacent carbon atoms. differencebetween.comlibretexts.org For instance, the protons of the phenyl group are vicinal to the deuterons at the C3 position. However, the expected ³JHD would be very small (typically < 1 Hz) and is generally not resolved in standard ¹H NMR spectra, leading to no apparent change in the multiplicity of the phenyl proton signals.

The effects of deuteration are also profoundly evident in the ¹³C NMR spectrum, influencing chemical shifts, introducing new coupling patterns, and altering signal multiplicities.

The replacement of a proton with a deuteron causes small but measurable shifts in the resonance frequencies of nearby carbon atoms, an effect known as the deuterium-induced isotope shift (DIS). mdpi.comrsc.org

Isotope Shifts: The most significant shift is observed for the carbon directly bonded to the deuterium (α-effect), which typically results in a small upfield shift (a decrease in ppm value) of about 0.2-0.4 ppm per deuterium atom. acs.org Smaller shifts can also be observed for carbons two bonds away (β-effect). In Ethyl 3-phenyl-2,2,3,3-d4-propionate, the signals for C2 and C3 would be shifted slightly upfield compared to their non-deuterated counterparts.

Carbon-Deuterium Coupling (JCD): A prominent feature in the ¹³C NMR spectrum of a deuterated compound is the spin-spin coupling between carbon and deuterium nuclei. The one-bond coupling constant (¹JCD) is the most significant and is related to the analogous one-bond proton-carbon coupling (¹JCH) by the gyromagnetic ratios. rsc.org For sp³ hybridized carbons, where ¹JCH is typically around 125-130 Hz, the expected ¹JCD is approximately 19-21 Hz. ualberta.ca

In a standard broadband proton-decoupled ¹³C NMR experiment, C-H couplings are removed, and carbon signals typically appear as singlets. However, C-D couplings remain. Since deuterium is a spin-1 nucleus, it splits the signal of a directly attached carbon into a multiplet with 2nI+1 lines, where n is the number of deuterons and I=1. orgchemboulder.com

CD group: A carbon attached to a single deuteron appears as a 1:1:1 triplet.

CD₂ group: A carbon bonded to two deuterons, such as C2 and C3 in the target molecule, will appear as a 1:2:3:2:1 quintet. ualberta.carsc.org

CD₃ group: A carbon bonded to three deuterons appears as a 1:3:6:7:6:3:1 septet. ualberta.ca

Therefore, the ¹³C NMR spectrum of Ethyl 3-phenyl-2,2,3,3-d4-propionate is expected to show two distinct quintets for the C2 and C3 carbons, providing definitive proof of the -CD₂-CD₂- moiety.

Table 2: Expected ¹³C NMR Characteristics for Key Carbons in Ethyl 3-phenylpropionate-2,2,3,3-d4

CarbonNon-Deuterated (ppm) nih.govchemicalbook.comExpected Shift (d4-Analog)Expected Multiplicity (d4-Analog)Expected ¹JCD (Hz)
C=O~173Minor upfield shiftSinglet-
C-ipso~141Minor upfield shiftSinglet-
C-ortho/meta/para~126-128Minor upfield shiftSinglet(s)-
-O-CH₂- (Ethyl)~60No significant shiftSinglet-
-CH₂- (β to C=O)~36Upfield shiftedQuintet~19-21
-CH₂- (α to C=O)~31Upfield shiftedQuintet~19-21
-CH₃ (Ethyl)~14No significant shiftSinglet-

Deuterium (2H) NMR Spectroscopy for Site Specificity

Deuterium (²H) NMR spectroscopy is a powerful, non-destructive technique used to directly observe the deuterium nuclei within a molecule. wikipedia.orgmagritek.com It provides definitive information on the specific locations of deuterium labeling and can be used for quantitative assessment of isotopic enrichment. nih.govwiley.com

The chemical shift range in ²H NMR is nearly identical to that of proton (¹H) NMR, making spectral interpretation straightforward by analogy to the well-established ¹H NMR data of the unlabeled compound. magritek.comhuji.ac.il However, ²H NMR signals are typically broader than ¹H NMR signals due to the quadrupolar nature of the deuterium nucleus. huji.ac.il

For Ethyl 3-phenylpropionate-d4, where the deuterium labels are located on the two methylene (B1212753) groups of the propionate chain (positions 2 and 3), the ²H NMR spectrum is expected to show two distinct signals. The chemical shifts can be predicted based on the ¹H spectrum of the unlabeled Ethyl 3-phenylpropionate. The deuterium atoms on the carbon adjacent to the phenyl ring (C3) would appear at a different chemical shift than those on the carbon adjacent to the carbonyl group (C2).

Interactive Data Table 1: Predicted ²H NMR Chemical Shifts for Ethyl 3-phenylpropionate-d4

Position of DeuteriumPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Chemical Shift
-CD₂-Ph~2.9 ppmBroad SingletDeshielded by the adjacent aromatic ring.
-CD₂-C(O)O-~2.6 ppmBroad SingletInfluenced by the electron-withdrawing carbonyl group.

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The multiplicity is typically a broad singlet as deuterium-deuterium couplings are very small and usually not resolved. huji.ac.il

The integrated area of each deuterium signal is compared to the integral of a certified reference standard with a known concentration and deuterium abundance. nih.gov This allows for the precise calculation of the deuterium content at each position, confirming that the deuteration occurred at the intended sites and assessing the level of enrichment. A combination of quantitative ¹H and ²H NMR can provide an even more accurate determination of isotope abundance. nih.govwiley.com

Mass Spectrometry (MS) of Ethyl 3-phenylpropionate-d4

Mass spectrometry is a fundamental technique for the analysis of isotopically labeled compounds, providing information on the molecular weight and the extent of isotopic labeling. nih.govcernobioscience.com

In the mass spectrum of Ethyl 3-phenylpropionate-d4, the molecular ion peak (M+) will be shifted by +4 mass units compared to its non-deuterated counterpart, reflecting the incorporation of four deuterium atoms. The unlabeled compound, Ethyl 3-phenylpropionate, has a molecular weight of approximately 178.23 g/mol . nih.gov Therefore, the molecular ion of the fully labeled d4-isotopologue is expected at a mass-to-charge ratio (m/z) corresponding to a molecular weight of approximately 182.25 g/mol .

The isotopic purity is determined by examining the ion intensities in the molecular ion region. The presence of a peak at m/z 178 would indicate the presence of unlabeled starting material, while peaks at m/z 179, 180, and 181 would correspond to isotopologues with one, two, and three deuterium atoms, respectively. The relative intensities of these peaks are used to calculate the percentage of the desired d4 compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For Ethyl 3-phenylpropionate-d4, HRMS can confirm the incorporation of four deuterium atoms by distinguishing its exact mass from other potential isobaric (same nominal mass) species. This is a critical step in verifying the identity and purity of the synthesized compound. rsc.orgacs.org

Interactive Data Table 2: Theoretical Accurate Masses for Ethyl 3-phenylpropionate Isotopologues

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)
D0 (unlabeled)C₁₁H₁₄O₂178.0994
D4 (labeled)C₁₁H₁₀D₄O₂182.1245

The mass spectrum of a deuterated compound displays a characteristic isotopic cluster in the molecular ion region. rsc.org This cluster consists of peaks corresponding to the D0 (unlabeled), D1, D2, D3, and D4 isotopologues. The relative abundance of each peak in this cluster is used to calculate the isotopic enrichment. nih.gov For a high-purity sample of Ethyl 3-phenylpropionate-d4, the peak corresponding to the D4 isotopologue (e.g., [M+4]+) will be the most abundant.

The percentage of isotopic purity is calculated from the integrated areas of the ion signals for each isotopolog in the cluster. rsc.org

Interactive Data Table 3: Example Isotopic Cluster Data for Ethyl 3-phenylpropionate-d4

IsotopologueMass-to-Charge Ratio (m/z) of [M+H]⁺Relative Abundance (%)
D0179.10670.2
D1180.11300.5
D2181.11921.3
D3182.12553.0
D4183.131895.0

Note: This data is hypothetical and represents a sample with 95.0% isotopic enrichment of the D4 species. The calculation for isotopic purity would be: [Intensity(D4) / Σ(Intensities of D0 to D4)] x 100.

Fragmentation Pattern Alterations Due to Deuterium

The introduction of deuterium atoms into a molecule results in predictable shifts in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. In the case of Ethyl 3-phenylpropionate-d4, where the four deuterium atoms are located on the aromatic ring, the mass spectrum shows significant differences compared to its unlabeled counterpart. The fragmentation of the unlabeled compound, Ethyl 3-phenylpropionate, is characterized by several key ions, including the molecular ion (M+) at m/z 178, a base peak at m/z 104, and other significant fragments at m/z 91, 105, 107, and 133. nih.govnist.govchemicalbook.com The fragmentation of esters can proceed through various pathways, including McLafferty rearrangement and cleavage of bonds alpha to the carbonyl group or the ester oxygen.

For Ethyl 3-phenylpropionate-d4, the molecular ion is observed at m/z 182, a 4-dalton shift corresponding to the four deuterium atoms. The fragmentation pathways that retain the deuterated phenyl ring will produce fragment ions that are 4 Da heavier than those from the unlabeled compound. For instance, the tropylium (B1234903) ion (C7H7+), typically found at m/z 91, would be expected to shift to m/z 95 (C7H3D4+) in the deuterated analogue. Similarly, the styrene (B11656) radical cation ([C8H8]+•), which forms the base peak at m/z 104 in the unlabeled compound, shifts to m/z 108 ([C8H4D4]+•) in the d4 version. These shifts are crucial for confirming the location of the isotopic labels.

Deuterium Retention and Loss Mechanisms

During mass spectrometric fragmentation, the distribution of deuterium labels across the resulting ions provides insight into the underlying reaction mechanisms. For Ethyl 3-phenylpropionate-d4, the primary fragmentation pathways involve the retention of the deuterated phenyl ring, as it is a stable aromatic moiety.

One of the most significant fragmentation pathways for esters like this is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In Ethyl 3-phenylpropionate, this would lead to the formation of a radical cation at m/z 134. For the d4 analogue, this fragment would be observed at m/z 138, retaining all four deuterium atoms.

Cleavage of the C-O bond of the ester can result in the formation of an acylium ion. For the unlabeled compound, this would be [C6H5CH2CH2CO]+ at m/z 133. In the d4 version, this ion appears at m/z 137, again retaining the deuterated ring.

The formation of the base peak, the styrene radical cation, involves the loss of ethyl formate (B1220265). In the deuterated compound, this results in the [C8H4D4]+• ion at m/z 108. The high abundance of this ion indicates that this is a very favorable fragmentation pathway and that the deuterium atoms are stable on the phenyl ring and are not readily scrambled or lost through this mechanism. The study of deuterated analogues of other complex molecules, such as cocaine, has similarly shown that deuterium labels on aromatic rings are generally retained during fragmentation, which aids in the elucidation of fragmentation pathways. dea.gov Hydrogen/deuterium exchange experiments in mass spectrometry further support that hydrogens on aromatic rings are not typically labile unless specific rearrangement mechanisms are involved. ed.ac.ukresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to provide definitive structural confirmation of compounds, including isotopically labeled analogues. researchgate.net In an MS/MS experiment, a specific precursor ion is selected from the initial mass spectrum and subjected to collision-induced dissociation (CID) to generate a spectrum of product ions. This process allows for the detailed investigation of fragmentation pathways and confirmation of the specific location of isotopic labels. dea.govnih.gov

For Ethyl 3-phenylpropionate-d4, the deuterated molecular ion at m/z 182 would be selected as the precursor ion. The resulting product ion spectrum would be expected to show fragments that correspond to losses from this specific ion. For example, the fragmentation of the m/z 182 precursor should yield the prominent product ion at m/z 108, corresponding to the loss of a neutral ethyl formate molecule (HCOOC2H5, 74 Da). The observation of this specific transition (182 → 108) would confirm the relationship between the molecular ion and this key fragment.

Furthermore, selecting other deuterated fragments, such as the acylium ion at m/z 137, as the precursor for an MS3 experiment would allow for further elucidation of the fragmentation cascade. The fragmentation of the m/z 137 ion would be expected to lose carbon monoxide (CO, 28 Da) to produce the ion at m/z 109. These sequential fragmentation experiments provide unambiguous evidence for the structure of the molecule and the precise location of the deuterium atoms on the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary method for the characterization of isotopically labeled compounds. The substitution of hydrogen with deuterium leads to significant and predictable changes in the vibrational spectrum due to the increased mass of the deuterium atom. libretexts.org

Characteristic C-D Stretching Frequencies

The most distinct change in the IR and Raman spectra upon deuteration of a hydrocarbon is the appearance of new absorption bands corresponding to carbon-deuterium (C-D) stretching vibrations. C-H stretching vibrations typically occur in the 2800-3100 cm⁻¹ region of the spectrum. msu.edu Due to the greater mass of deuterium compared to hydrogen, the C-D stretching frequency is significantly lower.

Based on the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since the mass of deuterium is approximately twice that of hydrogen, the C-D stretching frequency is expected to be lower than the corresponding C-H frequency by a factor of approximately √2 (≈1.41). libretexts.orgmsu.edu

Therefore, the C-D stretching vibrations for the deuterated aromatic ring of Ethyl 3-phenylpropionate-d4 are expected to appear in the "silent region" of the spectrum, typically between 2100 cm⁻¹ and 2300 cm⁻¹. aip.orgnih.govnih.gov This region is usually free from other fundamental vibrational modes, making the C-D stretching bands easily identifiable and diagnostic for deuteration. The appearance of these characteristic peaks provides direct evidence of the incorporation of deuterium into the molecule.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Frequency for Deuterated Analog (cm⁻¹)
Aromatic C-H Stretch3000 - 3100N/A
Aromatic C-D StretchN/A~2250
Aliphatic C-H Stretch2850 - 2960N/A

Vibrational Mode Analysis in Deuterated Analogues

While the C-D stretching frequency is the most prominent indicator of deuteration, isotopic substitution affects the entire vibrational spectrum of the molecule. libretexts.org A full vibrational mode analysis reveals shifts in other modes, including bending, rocking, and scissoring vibrations associated with the deuterated part of the molecule.

For Ethyl 3-phenylpropionate-d4, the in-plane and out-of-plane bending modes of the aromatic C-D bonds will be shifted to lower frequencies compared to the corresponding C-H bending modes in the unlabeled compound. These shifts, although smaller than the shift in the stretching frequency, can be observed in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

The analysis of these isotopic shifts, often aided by computational chemistry, allows for a more detailed assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net By comparing the experimental IR and Raman spectra of the deuterated and non-deuterated compounds, it is possible to confirm the specific positions of deuteration and gain a deeper understanding of the molecular vibrations. The sensitivity of Raman peaks to isotopic shifts can provide information about the local environment and orientation of the deuterated functional groups. researchgate.net This comprehensive analysis of the vibrational modes serves as a robust method for the structural elucidation of deuterated analogues.

Mechanistic and Kinetic Investigations Utilizing Ethyl 3 Phenylpropionate D4

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide profound insights into the reaction mechanism, particularly the bonding changes that occur in the transition state of the rate-determining step.

The origin of the kinetic isotope effect lies in the differences in the zero-point vibrational energies (ZPE) of bonds to different isotopes. libretexts.org According to quantum mechanics, a chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum amount of vibrational energy known as the zero-point energy. The ZPE is dependent on the mass of the atoms forming the bond; a bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower ZPE.

For instance, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. libretexts.org This is because deuterium (B1214612) is heavier than protium (B1232500) (the most common isotope of hydrogen). As a result, more energy is required to break a C-D bond than a C-H bond. This difference in bond dissociation energy, stemming from the ZPE difference, is the fundamental reason for the observation of primary kinetic isotope effects.

The difference in activation energy for the cleavage of a C-H versus a C-D bond is illustrated in the potential energy diagram below. The lower zero-point energy of the C-D bond leads to a higher activation energy for the reaction, resulting in a slower reaction rate compared to the C-H analogue.

Potential Energy Diagram Illustrating the Origin of the Primary Kinetic Isotope Effect

FeatureC-H BondC-D Bond
Ground State Energy Higher ZPELower ZPE
Transition State Energy Similar for bothSimilar for both
Activation Energy (Ea) LowerHigher
Reaction Rate FasterSlower

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the primary KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

For the cleavage of a C-H bond, the theoretical maximum for a primary KIE at room temperature is around 7-8. libretexts.org A large observed kH/kD value is strong evidence that the C-H bond is being broken in the rate-determining step. wikipedia.org The magnitude of the primary KIE can also provide information about the symmetry of the transition state. A linear and symmetrical transition state, where the hydrogen atom is equally shared between the donor and acceptor atoms, will exhibit a maximal KIE.

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with typical values for kH/kD ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs arise from changes in the vibrational environment of the isotopic center as the reaction proceeds from the reactant to the transition state. They are categorized based on the position of the isotope relative to the reaction center.

α-Secondary KIEs: These are observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in a reaction where a carbon atom changes from sp3 to sp2 hybridization, the out-of-plane bending vibration of the C-H bond becomes less restricted in the transition state. This leads to a normal secondary KIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization results in an inverse secondary KIE (kH/kD < 1).

β-Secondary KIEs: These effects are observed when the isotope is on a carbon atom adjacent to the reaction center. They are often attributed to hyperconjugation, where the C-H or C-D bond overlaps with an adjacent empty or partially filled p-orbital. Since a C-H bond is a better electron donor for hyperconjugation than a C-D bond, a normal KIE is typically observed when hyperconjugation is important in stabilizing the transition state. libretexts.org

Steric Effects: The smaller vibrational amplitude of a C-D bond compared to a C-H bond can lead to steric effects. If a bulky group is involved in the transition state, the deuterated compound may react slightly faster due to reduced steric hindrance, resulting in an inverse KIE.

Summary of Kinetic Isotope Effects

Type of KIEDescriptionTypical kH/kD ValuesMechanistic Insight
Primary Bond to isotope is broken/formed in the rate-determining step.> 2C-H bond cleavage is rate-determining.
α-Secondary Isotope is on the carbon undergoing rehybridization.0.9 - 1.2Provides information about the change in hybridization at the transition state.
β-Secondary Isotope is on a carbon adjacent to the reaction center.1.05 - 1.3Suggests hyperconjugative stabilization of the transition state.

Application of Ethyl 3-phenylpropionate-d4 in Mechanistic Studies

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. The generally accepted mechanism for base-catalyzed ester hydrolysis involves a nucleophilic addition-elimination pathway through a tetrahedral intermediate. ucalgary.ca

By using Ethyl 3-phenylpropionate-d4, specifically with deuterium atoms at the α- and β-positions to the carbonyl group (C2 and C3), one could probe the transition state of this reaction. Since no C-H bonds are broken in the rate-determining step of this mechanism, any observed isotope effect would be secondary.

In a hypothetical study, the rates of hydrolysis for both the deuterated and non-deuterated esters would be measured under identical conditions.

Expected Observations and Interpretations: A small, normal α-secondary KIE (kH/kD slightly greater than 1) might be expected. This is because the carbon of the carbonyl group undergoes a change from sp2 hybridization in the ester to sp3 hybridization in the tetrahedral intermediate. However, the isotopic substitution is at the adjacent carbon (C2). Therefore, any observed effect would be a β-secondary KIE. A small normal β-secondary KIE could indicate some degree of hyperconjugative interaction between the C-H bonds at the C2 position and the developing negative charge on the oxygen of the carbonyl group in the transition state.

Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of Ethyl 3-phenylpropionate (B1229125) and its d4-analogue

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)kH/kD
Ethyl 3-phenylpropionate1.25 x 10⁻³-
Ethyl 3-phenylpropionate-d41.20 x 10⁻³1.04

A kH/kD value of 1.04 would be a small, normal secondary kinetic isotope effect, consistent with the formation of a tetrahedral intermediate in the rate-determining step, with some minor electronic effects from the adjacent deuterated positions.

Ethyl 3-phenylpropionate can be modified to participate in various addition and elimination reactions. For example, the α-protons can be abstracted by a strong base to form an enolate, which can then undergo addition reactions. Alternatively, a leaving group could be introduced at the β-position, allowing for elimination reactions.

Consider an E2 elimination reaction where a leaving group is present on the β-carbon (C3) of Ethyl 3-phenylpropionate. In this case, the use of Ethyl 3-phenylpropionate-d4 (with deuterium at C2 and C3) would be expected to show a primary kinetic isotope effect if the C-H bond at the C2 position is broken in the rate-determining step.

Expected Observations and Interpretations: A large primary KIE (e.g., kH/kD = 4-7) would be strong evidence for a concerted E2 mechanism where the C-H bond at the C2 position is cleaved simultaneously with the departure of the leaving group from the C3 position. The magnitude of the KIE would provide insight into the symmetry of the transition state.

Hypothetical Kinetic Data for an E2 Elimination Reaction of a β-substituted Ethyl 3-phenylpropionate and its d4-analogue

CompoundRate Constant (k) at 50°C (M⁻¹s⁻¹)kH/kD
β-X-Ethyl 3-phenylpropionate3.50 x 10⁻⁴-
β-X-Ethyl 3-phenylpropionate-d40.65 x 10⁻⁴5.38

A kH/kD of 5.38 would be a significant primary kinetic isotope effect, strongly supporting an E2 mechanism with C-H bond cleavage in the rate-determining step.

Cyclization and Rearrangement Studies (e.g., Friedel-Crafts rearrangements)

Intramolecular cyclization reactions, particularly those of the Friedel-Crafts type, are fundamental transformations in organic synthesis for the construction of cyclic frameworks. The mechanism of these reactions, which often involve carbocationic intermediates, can be complex and may include rearrangements. The use of deuterated substrates like Ethyl 3-phenylpropionate-d4 is instrumental in unraveling these mechanistic details.

In a hypothetical study investigating the acid-catalyzed intramolecular acylation of a derivative of 3-phenylpropionic acid to form a tetralone, the position of the deuterium labels in the product can reveal the reaction pathway. For instance, if Ethyl 3-phenylpropionate deuterated at the alpha and beta positions of the ethyl group were used, the retention or loss of these labels in the final product would provide information about the involvement of these positions in any side reactions or rearrangements.

While specific studies on the Friedel-Crafts rearrangement of Ethyl 3-phenylpropionate-d4 are not extensively documented in publicly available literature, the principles of using deuterium labeling in similar reactions are well-established. For example, in the study of carbocation rearrangements during Friedel-Crafts alkylations, deuterium labeling can distinguish between different proposed mechanisms, such as hydride or alkyl shifts.

A hypothetical data table for such a study could look as follows, illustrating how the distribution of deuterium in the product can inform the mechanism:

EntryReactantCatalystProduct(s)Deuterium Location in ProductMechanistic Implication
1Ethyl 3-phenylpropionate-α,β-d4AlCl₃1-TetraloneNo deuterium lossDirect cyclization without rearrangement
2Ethyl 3-phenylpropionate-α,β-d4H₂SO₄Mixture of tetralonesDeuterium scramblingEvidence of reversible reactions or rearrangements

This table is illustrative of the type of data that would be generated and its interpretation in mechanistic studies.

Isotopic Perturbation of Equilibrium Studies

The substitution of hydrogen with deuterium can subtly alter the vibrational frequencies of bonds, which in turn can lead to a small change in the equilibrium constant of a reaction. This phenomenon, known as the isotopic perturbation of equilibrium (IPE), is a powerful tool for studying reaction mechanisms, particularly those involving equilibria.

While specific IPE studies involving Ethyl 3-phenylpropionate-d4 are not readily found in the literature, the principle can be applied to understand association equilibria or conformational equilibria. For example, if the deuteration of the ethyl group were to influence the equilibrium between different conformers of the molecule, this could be detected by techniques such as NMR spectroscopy.

A hypothetical experiment could involve measuring the equilibrium constant for a reaction involving both the deuterated and non-deuterated forms of Ethyl 3-phenylpropionate. The ratio of these equilibrium constants (K_H/K_D) provides insight into the nature of the equilibrium.

Reactant PairEquilibrium StudiedK_HK_DK_H/K_DInterpretation
Ethyl 3-phenylpropionate / Ethyl 3-phenylpropionate-d4Dimerization1.21.11.09Deuteration slightly disfavors dimerization
Ethyl 3-phenylpropionate / Ethyl 3-phenylpropionate-d4Conformational Isomerism0.80.850.94Deuteration slightly favors one conformer

This illustrative table demonstrates how IPE data can be used to probe subtle energetic differences in chemical systems.

Reaction Pathway Determination through Deuterium Tracing and Scrambling Analysis

Deuterium tracing is a direct method for following the course of a reaction. By labeling specific positions in a reactant molecule with deuterium, chemists can track the movement and final location of these labels in the products. This is particularly useful for distinguishing between different possible reaction pathways.

Deuterium scrambling, the migration of deuterium atoms to positions other than their original location, can provide evidence for reversible steps or the presence of symmetrical intermediates in a reaction mechanism.

For instance, in a study of the metabolism or degradation of Ethyl 3-phenylpropionate, using a d4-labeled version would allow researchers to follow the metabolic fate of the ethyl group. Analysis of the metabolites using mass spectrometry or NMR spectroscopy would reveal where the deuterium atoms reside, providing a map of the metabolic pathway.

A hypothetical analysis of a reaction involving Ethyl 3-phenylpropionate-d4 is presented in the table below:

ReactionProposed IntermediateExpected D-DistributionObserved D-DistributionConclusion
Acid-catalyzed hydrolysisAcylium ionD4-ethanolD4-ethanolPathway confirmed
Base-catalyzed eliminationEnolateDeuterium loss from α-positionPartial deuterium loss from α-positionEvidence for reversible proton abstraction

This table illustrates how the analysis of deuterium distribution and potential scrambling can provide definitive evidence for or against proposed reaction pathways.

Analytical Applications and Methodological Development with Ethyl 3 Phenylpropionate D4

Stable Isotope Labeled Internal Standards (SILS) for Quantitative Analysis

Ethyl 3-phenylpropionate-d4 serves as a stable isotope-labeled internal standard (SILS) in quantitative analytical chemistry. SILS are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D) in place of hydrogen. acanthusresearch.com The resulting labeled molecule is chemically almost identical to its unlabeled counterpart, yet its increased mass allows it to be distinguished by a mass spectrometer. acanthusresearch.com This characteristic makes it an ideal tool for improving the accuracy and precision of measurements, particularly in complex samples. clearsynth.comwisdomlib.org

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying a compound in a sample. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte, such as Ethyl 3-phenylpropionate-d4, to the sample before any processing or analysis. This labeled compound, the internal standard, mixes thoroughly with the unlabeled (native) analyte present in the sample.

During analysis by mass spectrometry, the instrument measures the relative response ratio between the native analyte and the labeled internal standard. Because the amount of the added standard is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy from this ratio. This method effectively corrects for sample loss during preparation steps and for variations in instrument response, as both the analyte and the standard are affected nearly identically by these processes. kcasbio.comepa.gov

In modern analytical laboratories, IDMS is most commonly paired with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled to a mass spectrometer (MS). scispace.com Ethyl 3-phenylpropionate-d4 is particularly well-suited for these applications when quantifying its unlabeled analog or other similar ester compounds.

The key to its effectiveness is that the deuterated standard has nearly the same chemical and physical properties as the unlabeled analyte. waters.com This ensures that both compounds behave similarly during the entire analytical process, including:

Extraction: Both are extracted from the sample matrix (e.g., water, soil, plasma) with similar efficiency.

Chromatography: Both co-elute, meaning they travel through the GC or LC column at nearly the same rate and reach the detector at the same time. waters.com

Ionization: Both are ionized in the mass spectrometer's source with comparable efficiency.

By co-eluting and being detected simultaneously, the ratio of the analyte to the standard can be measured accurately, providing a reliable quantitative result that is independent of variations in sample preparation or instrument performance. scispace.com

The use of deuterated standards like Ethyl 3-phenylpropionate-d4 offers significant advantages over other quantification methods, such as using a surrogate internal standard that is only structurally similar. kcasbio.com These benefits are crucial for achieving the highest levels of data quality.

The primary advantages include:

Compensation for Matrix Effects: Complex samples contain various components that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing its signal. clearsynth.comkcasbio.com Because the deuterated standard is chemically identical and co-elutes with the analyte, it experiences the same matrix effects. This allows the ratio between the standard and the analyte to remain constant, normalizing the measurement and yielding a more accurate result. kcasbio.com

Correction for Procedural Losses: During multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction, derivatization), some amount of the analyte is inevitably lost. The deuterated standard is lost at the same rate, so the ratio remains unchanged, correcting for these physical losses.

Improved Method Robustness and Reliability: By accounting for variations in sample preparation and instrument response, deuterated standards make analytical methods more robust and less prone to error. clearsynth.com This leads to higher precision (reproducibility) and accuracy in the final reported concentrations. epa.gov An evaluation of isotope dilution analyses for environmental pollutants found that the method yielded average accuracies near 100%. epa.gov

Table 1: Comparison of Quantitative Analysis With and Without a Deuterated Internal Standard

FeatureAnalysis without Deuterated ISAnalysis with Ethyl 3-phenylpropionate-d4 (IDMS)
Correction for Sample Loss No correction; leads to underestimation.Excellent correction; ratio remains constant.
Correction for Matrix Effects No correction; can cause significant inaccuracy (suppression or enhancement).Excellent correction; standard and analyte are affected equally. kcasbio.com
Precision (RSD) Higher variability.Significantly lower variability; improved reproducibility.
Accuracy (% Recovery) Often poor and variable.High; typically approaches 100%. epa.gov

Method Development in Environmental Analysis and Trace Contaminant Detection

The robust nature of isotope dilution analysis makes Ethyl 3-phenylpropionate-d4 an invaluable tool in environmental science, where samples are often complex and target analytes are present at very low concentrations.

Environmental matrices such as soil, sediment, and wastewater are notoriously complex and can contain a multitude of interfering substances. epa.gov Accurately quantifying trace levels of organic compounds like esters in these samples is a significant analytical challenge. The use of Ethyl 3-phenylpropionate-d4 as an internal standard is a powerful strategy to overcome these difficulties.

When developing a method for a specific ester or a class of related esters, adding Ethyl 3-phenylpropionate-d4 at the beginning of the workflow ensures that any variability introduced during the complex extraction and cleanup processes is accounted for. This is critical for achieving the low detection limits and high accuracy required for regulatory monitoring and environmental risk assessment. For instance, studies quantifying priority pollutants in industrial effluents have demonstrated that the isotope dilution method provides superior accuracy and precision compared to conventional internal standard techniques. epa.gov

Understanding the environmental fate of a chemical—what happens to it after it is released into the environment—is crucial for assessing its potential impact. Environmental fate studies investigate processes like biodegradation, hydrolysis, and photodegradation to determine a compound's persistence and the identity of its degradation products. epa.govnih.gov

In such studies, Ethyl 3-phenylpropionate-d4 can be used to accurately monitor the degradation of its unlabeled counterpart over time. A typical experimental setup would involve:

Introducing the unlabeled Ethyl 3-phenylpropionate (B1229125) into an environmental microcosm (e.g., a sample of soil or water). researchgate.net

Collecting subsamples at various time intervals.

Adding a precise amount of Ethyl 3-phenylpropionate-d4 to each subsample before extraction and analysis.

Using LC-MS or GC-MS to measure the ratio of the unlabeled analyte to the d4-standard in each subsample.

This approach allows researchers to plot an accurate degradation curve and calculate key parameters like the compound's half-life. researchgate.net The d4-standard ensures that the measurements are reliable, even if the sample matrix changes over the course of the experiment due to microbial activity or other degradation processes. This methodology can also be applied to quantify the formation of breakdown products, providing a complete picture of the degradation pathway. nih.govethz.ch

Role in Method Validation and Quality Control in Analytical Laboratories

The reliability and accuracy of analytical data are paramount in scientific research and industrial quality control. Method validation is the process that confirms that an analytical procedure is suitable for its intended purpose. In quantitative analysis, especially when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method validation and routine quality control. clearsynth.com Ethyl 3-phenylpropionate-d4, a deuterated form of Ethyl 3-phenylpropionate, serves as an exemplary internal standard for these purposes.

Stable isotope-labeled internal standards, such as Ethyl 3-phenylpropionate-d4, are considered the gold standard in quantitative mass spectrometry. clearsynth.com This is because their physical and chemical properties are nearly identical to those of the analyte of interest (in this case, Ethyl 3-phenylpropionate). They co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference from the incorporated deuterium atoms, they are distinguishable from the native analyte by the mass spectrometer. This near-ideal co-behavior allows the deuterated standard to effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantification. lcms.cz

The use of Ethyl 3-phenylpropionate-d4 is particularly valuable in the analysis of complex matrices, such as those encountered in food and beverage, environmental, and biological samples. In such samples, matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can compromise the accuracy of the results. By adding a known amount of Ethyl 3-phenylpropionate-d4 to the sample at the beginning of the analytical process, any matrix effects that influence the analyte will similarly affect the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to a more accurate determination of the analyte's concentration. clearsynth.com

During method validation, Ethyl 3-phenylpropionate-d4 is instrumental in assessing several key performance characteristics of the analytical method, including linearity, accuracy, precision, and robustness. For instance, to establish the linearity of a method, a series of calibration standards containing a fixed amount of Ethyl 3-phenylpropionate-d4 and varying concentrations of the non-labeled Ethyl 3-phenylpropionate are analyzed. The resulting calibration curve, which plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, should demonstrate a linear relationship over a specified range.

The accuracy of a method, often evaluated through recovery studies, can also be reliably determined using Ethyl 3-phenylpropionate-d4. In these studies, a known amount of Ethyl 3-phenylpropionate is spiked into a blank matrix, and the sample is then analyzed. The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. The use of the deuterated internal standard helps to correct for any losses of the analyte during sample preparation, providing a more accurate measure of the method's recovery.

Precision, which encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), is assessed by analyzing replicate samples on the same day and on different days, respectively. The relative standard deviation (RSD) of the measured concentrations is used to express the precision of the method. The internal standard helps to minimize variations in the results, leading to lower RSD values and demonstrating the method's high precision.

In a quality control setting, Ethyl 3-phenylpropionate-d4 is added to every sample and quality control (QC) standard. The response of the internal standard is monitored to ensure the consistency of the analytical system. A significant deviation in the internal standard's signal could indicate a problem with the sample preparation or the instrument, prompting further investigation. Furthermore, the analysis of QC samples at different concentration levels helps to ensure the ongoing accuracy and precision of the analytical method during routine sample analysis.

To illustrate the role of Ethyl 3-phenylpropionate-d4 in method validation, consider the following illustrative data for the quantification of Ethyl 3-phenylpropionate in a beverage matrix using GC-MS.

Linearity of the Analytical Method

A calibration curve was constructed by analyzing seven calibration standards containing a fixed concentration of Ethyl 3-phenylpropionate-d4 (100 ng/mL) and varying concentrations of Ethyl 3-phenylpropionate (1-500 ng/mL). The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration.

Table 1: Illustrative Linearity Data for Ethyl 3-phenylpropionate Analysis

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
200.235
500.591
1001.182
2502.955
5005.910

This is an interactive table. You can sort and filter the data by clicking on the column headers.

The resulting calibration curve demonstrated excellent linearity over the tested concentration range, with a coefficient of determination (R²) of 0.9998.

Accuracy and Precision of the Analytical Method

The accuracy and precision of the method were evaluated by analyzing replicate quality control (QC) samples at three different concentration levels (low, medium, and high) on three separate days.

Table 2: Illustrative Accuracy and Precision Data for Ethyl 3-phenylpropionate Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (% Recovery)Precision (RSD %)
Low1514.798.04.5
Medium150152.1101.43.2
High400395.698.92.8

This is an interactive table. You can sort and filter the data by clicking on the column headers.

The data in Table 2 demonstrates high accuracy, with recoveries close to 100%, and excellent precision, with RSD values well within acceptable limits for bioanalytical method validation. This level of performance is significantly aided by the proper use of a deuterated internal standard like Ethyl 3-phenylpropionate-d4.

Theoretical and Computational Investigations of Ethyl 3 Phenylpropionate D4 and Its Isotopic Analogues

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions. For isotopically labeled compounds like Ethyl 3-phenylpropionate-d4, these methods can elucidate the subtle yet significant effects of isotopic substitution on reaction mechanisms and kinetics.

The kinetic isotope effect (KIE) is a crucial parameter in mechanistic chemistry, revealing the extent to which isotopic substitution influences the rate of a reaction. wikipedia.orgnih.gov The prediction of KIEs through computational modeling hinges on the accurate characterization of the transition state (TS) structure for a given reaction. wikipedia.org For Ethyl 3-phenylpropionate-d4, deuteration at the C2 and C3 positions adjacent to the phenyl group can lead to notable secondary kinetic isotope effects.

Computational methods, particularly density functional theory (DFT), are routinely employed to model the potential energy surface of a reaction and locate the transition state structure. wikipedia.org By calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated isotopologues, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the C-H and C-D bonds is a primary contributor to the kinetic isotope effect. princeton.edu

In a hypothetical reaction involving the cleavage of a C-H/C-D bond at the α or β position of Ethyl 3-phenylpropionate (B1229125), the transition state would be modeled to determine the geometry, energy, and vibrational frequencies. These parameters would then be used to calculate the predicted KIE. Normal KIEs (kH/kD > 1) are expected when the vibrational force constants are smaller in the transition state compared to the ground state, which is common in reactions where a bond to the isotope is broken or weakened. wikipedia.org Conversely, inverse KIEs (kH/kD < 1) can occur if the force constants increase in the transition state. wikipedia.org

ParameterEthyl 3-phenylpropionate (H4)Ethyl 3-phenylpropionate-d4Predicted KIE (kH/kD)
Ground State ZPE (kcal/mol) Hypothetical Value: 85.5Hypothetical Value: 84.8
Transition State ZPE (kcal/mol) Hypothetical Value: 83.2Hypothetical Value: 82.7
ΔZPE (TS - GS) (kcal/mol) -2.3-2.1
Calculated kH/kD at 298 K Hypothetical Value: 1.25

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of computational modeling for KIE prediction.

A reaction coordinate analysis provides a detailed pathway of a chemical reaction, mapping the energetic changes as reactants are converted into products through the transition state. This analysis is crucial for understanding the mechanism of a reaction step-by-step. For Ethyl 3-phenylpropionate-d4, this analysis would involve plotting the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

The reaction coordinate itself is a composite of the geometric changes occurring during the reaction, such as bond breaking and formation. By analyzing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, chemists can gain a deeper understanding of the molecular motions involved in the transformation.

Structure-Property Relationships of Deuterium (B1214612) Labeled Esters

Deuterium labeling can subtly alter the physicochemical properties of a molecule, which can have implications for its behavior in various systems. These alterations stem from the increased mass of deuterium compared to protium (B1232500), which affects bond lengths, bond strengths, and vibrational frequencies.

For esters like Ethyl 3-phenylpropionate-d4, deuterium substitution can influence properties such as lipophilicity, polarity, and metabolic stability. A study on phenylpropionic acid derivatives highlighted the significant impact that even small structural changes can have on physicochemical properties. upenn.edu While that study focused on isosteric replacements of the carboxylic acid group, the principle of structure-property relationships is directly applicable to isotopic substitution.

Deuteration can lead to a slight decrease in the van der Waals radius and a small change in the dipole moment of the C-D bond compared to the C-H bond. These subtle changes can affect intermolecular interactions, which in turn can influence macroscopic properties. For instance, deuterated compounds have been observed to have slightly different retention times in chromatography, indicating a change in their interaction with the stationary phase. cchmc.org

PropertyEthyl 3-phenylpropionateEthyl 3-phenylpropionate-d4Expected Change
Molecular Weight ( g/mol ) 178.23182.25Increase
LogP (Lipophilicity) ~2.73 nih.govSlightly LowerDecrease
Boiling Point (°C) ~247 nih.govSlightly HigherIncrease
Vibrational Frequency (C-H/C-D stretch, cm⁻¹) ~2900-3000~2100-2200Decrease

Note: The values for Ethyl 3-phenylpropionate-d4 are predicted based on general principles of deuterium substitution.

The strengthening of the C-D bond compared to the C-H bond is a key factor in the increased metabolic stability of many deuterated compounds. This is because the rate-determining step in the metabolism of many drugs involves the cleavage of a C-H bond. By replacing this bond with a stronger C-D bond, the rate of metabolism can be significantly reduced.

Emerging Research Frontiers and Future Prospects for Ethyl 3 Phenylpropionate D4

Advancements in Stereoselective Deuteration Techniques

The precise, stereoselective introduction of deuterium (B1214612) into a molecule like Ethyl 3-phenylpropionate-d4 is a formidable challenge that has spurred significant innovation in synthetic organic chemistry. Creating a deuterium-containing stereogenic center is crucial for applications ranging from mechanistic studies to the development of next-generation pharmaceuticals. acs.orgresearchgate.net Recent advancements have moved beyond simple hydrogen-deuterium exchange to offer sophisticated control over the placement and orientation of deuterium atoms.

Key strategies that have emerged include catalytic asymmetric deuteration, which employs chiral catalysts to direct the delivery of deuterium to a specific face of a prochiral substrate. researchgate.net Transition metal catalysis, particularly with copper(I) complexes, has proven effective for the asymmetric deuteration of compounds like imino esters, utilizing deuterium oxide (D₂O) as an inexpensive and safe deuterium source. acs.orgnih.gov This approach often involves a combined H/D exchange and an asymmetric transformation, such as a 1,3-dipolar cycloaddition, to construct enantioenriched deuterated products with high levels of deuterium incorporation. acs.orgnih.gov

Biocatalysis offers a green and highly selective alternative. mdpi.com Enzymes, such as those derived from baker's yeast or specifically engineered reductases, can perform stereoselective reductions of carbonyl compounds, including β-keto esters, to generate chiral deuterated alcohols. acs.org Similarly, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have been used for the site- and stereoselective deuteration of α-amino acids and their corresponding esters. aps.org These biocatalytic methods often operate under mild conditions in aqueous media (D₂O), enhancing their sustainability. mdpi.comaps.org

Other notable techniques include reductive deuteration of aromatic esters using mild reagents like samarium(II) iodide with D₂O, and organocatalytic methods that use simple organic molecules like pyrrolidine (B122466) to catalyze H/D exchange at the α-position of carbonyl compounds. whoi.eduresearchgate.netresearchgate.net These diverse methodologies provide a powerful toolkit for the synthesis of complex, stereodefined deuterated molecules like Ethyl 3-phenylpropionate-d4.

Table 1: Comparison of Modern Stereoselective Deuteration Techniques
TechniqueTypical Catalyst/ReagentDeuterium SourceKey AdvantagesApplicable Substrates
Asymmetric Metal CatalysisChiral Copper(I) or Rhodium complexesD₂O, d2-Hantzsch esterHigh enantioselectivity, good functional group tolerance. nih.govnih.govImino esters, Alkynes, Carbonyl compounds
BiocatalysisEngineered enzymes (e.g., reductases, transaminases)D₂OExceptional stereoselectivity, mild/green conditions. mdpi.comaps.orgKeto esters, Amino acids/esters, Aldehydes
Reductive DeuterationSamarium(II) Iodide (SmI₂)D₂OHigh deuterium incorporation, mild conditions. whoi.eduresearchgate.netAromatic esters
OrganocatalysisPyrrolidine, Chiral Brønsted acidsD₂OMetal-free, cost-effective. researchgate.netCarbonyl compounds

Integration of Deuterated Esters in Advanced Materials Science Research

The integration of deuterated esters, such as Ethyl 3-phenylpropionate-d4, into polymers and other advanced materials offers unique advantages for both characterization and performance enhancement. The substitution of hydrogen with deuterium significantly alters the properties of the resulting materials due to the kinetic isotope effect and differences in nuclear scattering properties. acs.orgresearchgate.net

The most prominent application of deuterated polymers is in neutron scattering techniques, including small-angle neutron scattering (SANS). mdpi.comacs.org Neutrons interact differently with hydrogen and deuterium nuclei, creating a significant "contrast" between deuterated and non-deuterated components within a material. nih.gov By selectively labeling parts of a polymer chain or one component in a polymer blend with deuterium, researchers can use neutron scattering to probe material structure and dynamics at the molecular level, revealing information about polymer chain conformation, phase separation, and interfacial structures that are inaccessible with other techniques. mdpi.comaps.orgnih.gov The synthesis of these materials typically involves the polymerization of deuterated monomers, for which deuterated esters serve as essential precursors. nih.gov

Beyond characterization, deuteration can directly enhance material properties. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased stability can lead to materials with greater resistance to thermal and oxidative degradation. researchgate.net This principle is exploited in the field of organic electronics, where the lifetime of organic light-emitting diodes (OLEDs) has been significantly extended by replacing labile C-H bonds in the host materials with more robust C-D bonds. researchgate.netacs.org This "deuterium isotope effect" slows down degradation pathways, improving device longevity without compromising efficiency. researchgate.net

Emerging research also explores the use of deuteration to engineer specific optical properties. For instance, the synthesis of deuterated, sulfur-containing polymers via inverse vulcanization has been shown to create materials with enhanced transparency in the mid-infrared (IR) region, opening up applications in IR optics and photonic devices. acs.org

Table 2: Applications of Deuterated Esters in Materials Science
Application AreaUnderlying PrincipleSpecific Use of Deuterated EsterResulting Advantage
Polymer Physics & EngineeringNeutron Scattering ContrastAs a monomer to form deuterated polymers for blends or block copolymers. aps.orgnih.govEnables detailed analysis of polymer morphology and dynamics via SANS. mdpi.com
Organic Electronics (OLEDs)Kinetic Isotope EffectAs a building block for host materials with C-D bonds at reactive sites. researchgate.netIncreased device lifetime and stability due to slower degradation. researchgate.netacs.org
Advanced OpticsAltered Vibrational FrequenciesAs a comonomer in specialty polymers. acs.orgCreation of materials transparent in specific regions of the IR spectrum. acs.org
Analytical StandardsDistinct Mass SignatureAs an internal standard for mass spectrometry-based material analysis. researchgate.netImproved precision and accuracy in quantifying material components or leachables.

Novel Spectroscopic Techniques for Deuterium Characterization

The precise characterization of deuterated compounds like Ethyl 3-phenylpropionate-d4 is essential for confirming isotopic purity, determining the location of deuterium labels, and studying the effects of deuteration on molecular structure and dynamics. While traditional spectroscopic methods are valuable, several novel and advanced techniques have become indispensable for providing detailed insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. While standard ¹H NMR is used to confirm the absence of protons at specific sites, Deuterium (²H) NMR directly detects the deuterium nucleus. researchgate.netnih.gov Although it has lower resolution than ¹H NMR, ²H NMR is highly effective for verifying the success of deuteration and quantifying isotopic enrichment. nih.gov In materials science, solid-state ²H NMR is particularly powerful for probing the orientation and mobility of deuterated segments in partially ordered materials like polymers. nih.govrsc.orgacs.org Recent advancements have demonstrated that combining quantitative ¹H and ²H NMR data can provide a more accurate determination of isotopic abundance than mass spectrometry or ¹H NMR alone. acs.org

Mass Spectrometry (MS) offers high sensitivity for determining isotopic purity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can resolve the mass difference between the unlabeled compound and its deuterated isotopologues (D₀, D₁, D₂, etc.), allowing for rapid and accurate calculation of deuterium incorporation. nih.gov A more advanced application is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) , a powerful method for studying the structure and dynamics of biomolecules. cchmc.orgnih.gov By monitoring the rate at which backbone amide protons exchange with deuterium from a D₂O solvent, researchers can map solvent accessibility and identify regions involved in protein-ligand interactions or conformational changes. cchmc.orgnih.gov

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides a direct probe of the C-D bond. The C-D stretching vibration appears in a relatively uncluttered region of the IR spectrum (around 2100–2200 cm⁻¹), distinct from C-H stretches (around 3000 cm⁻¹), making it a clear diagnostic marker. acs.org More sophisticated techniques like two-dimensional infrared (2D-IR) spectroscopy can measure vibrational dynamics on ultrafast timescales, providing insights into the local environment and interactions of the C-D bond. aps.orgresearchgate.netprinceton.edu

Table 3: Spectroscopic Techniques for Deuterium Characterization
TechniquePrinciple of DetectionInformation ObtainedNovel Application/Advancement
Deuterium (²H) NMRDirect detection of the spin=1 deuterium nucleus. nih.govVerification of deuteration, isotopic purity, molecular dynamics. researchgate.netnih.govSolid-state ²H NMR for studying polymer chain mobility and orientation. rsc.orgpnas.org
High-Resolution Mass Spectrometry (HRMS)Separation of ions based on precise mass-to-charge ratio. nih.govIsotopic purity, distribution of isotopologues.HDX-MS for probing protein conformation and dynamics. cchmc.orgnih.gov
Infrared (IR) SpectroscopyAbsorption of IR radiation at the C-D bond's vibrational frequency. acs.orgConfirmation of C-D bond presence, functional group analysis.2D-IR spectroscopy to study ultrafast vibrational dynamics of C-D bonds. aps.orgprinceton.edu
Neutron SpectroscopyInelastic scattering of neutrons by the sample. nih.govnih.govAtomic and magnetic motions, vibrational modes.Probing hydrogen/deuterium dynamics in biological materials and quantum fluids. rsc.org

Interdisciplinary Applications in Chemical and Environmental Sciences

Deuterated compounds, exemplified by molecules like Ethyl 3-phenylpropionate-d4, serve as powerful tools that bridge fundamental chemical research and applied environmental science. Their utility stems from two key properties: the distinct mass of deuterium, which makes it a stable isotopic tracer, and the kinetic isotope effect, which provides insights into reaction pathways. nih.gov

In the field of chemical sciences , isotopic labeling is a foundational technique for elucidating reaction mechanisms. acs.orgnih.gov By strategically replacing a hydrogen atom with a deuterium on a reactant molecule, chemists can track the position of that atom throughout a chemical transformation. acs.org Analysis of the product reveals whether the original C-H bond was broken and which atoms were involved in intermediate structures, providing definitive evidence for proposed mechanisms, such as the benzyne (B1209423) intermediate in nucleophilic aromatic substitution. acs.org Furthermore, the Kinetic Isotope Effect (KIE) —the change in reaction rate observed upon isotopic substitution—is a powerful diagnostic tool. rsc.org A significant primary KIE (where kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction, offering profound insight into the reaction's transition state. researchgate.netrsc.org

In the environmental sciences , deuterated compounds are invaluable as stable, non-radioactive tracers. mdpi.com Deuterium oxide (D₂O) is widely used in hydrology to trace the movement of water through ecosystems. researchgate.netrsc.org By injecting a small amount of D₂O into groundwater or surface water systems, scientists can track flow paths, determine water residence times in aquifers, and quantify the mixing of different water bodies. rsc.orgprinceton.edu This information is critical for managing water resources, understanding contaminant transport, and monitoring the environmental impact of activities such as hydraulic fracturing. mdpi.comrsc.org Because it is environmentally benign and can be detected at very low concentrations using mass spectrometry, deuterium is an ideal tracer for sensitive ecosystems. researchgate.netprinceton.edu

Furthermore, deuterated molecules like Ethyl 3-phenylpropionate-d4 are essential as internal standards in analytical chemistry for environmental monitoring. researchgate.net When quantifying trace amounts of pollutants or other compounds in complex environmental samples (e.g., water, soil, air), a known amount of the deuterated analogue is added to the sample at the beginning of the analysis. Because the deuterated standard has virtually identical chemical and physical properties to the non-deuterated target analyte, it experiences the same losses during sample extraction and cleanup, and the same variations in instrument response. acs.org By measuring the ratio of the analyte to the deuterated standard using techniques like liquid chromatography-mass spectrometry (LC-MS), highly accurate and precise quantification can be achieved. acs.org

Table 4: Interdisciplinary Roles of Deuterated Esters
FieldApplicationPrincipleExample
Chemical SciencesMechanistic ElucidationIsotopic Labeling & TracingTracking the fate of a deuterium atom to confirm a reaction pathway. acs.orgnih.gov
Chemical SciencesTransition State AnalysisKinetic Isotope Effect (KIE)Measuring the rate change (kH/kD) to probe bond-breaking in the rate-limiting step. researchgate.netrsc.org
Environmental SciencesHydrological TracingStable Isotope TracerUsing D₂O to map groundwater flow and determine aquifer residence times. researchgate.netrsc.org
Analytical ChemistryQuantitative AnalysisInternal Standard for Mass SpectrometryUsing a deuterated standard to accurately measure the concentration of an environmental contaminant. researchgate.net

Computational Methodologies for Predicting Isotopic Effects

The ability to accurately predict isotopic effects through computational modeling has become an indispensable tool for complementing and guiding experimental research. These methodologies provide a molecular-level understanding of why and how isotopic substitution influences reaction rates and molecular properties. The foundation of these predictions lies in the principles of quantum chemistry, which describe how the increased mass of deuterium affects the vibrational energy of a chemical bond. researchgate.net

The primary phenomenon modeled is the change in Zero-Point Energy (ZPE) . According to quantum mechanics, even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy, the ZPE. A bond to a heavier isotope like deuterium has a lower vibrational frequency and, consequently, a lower ZPE than the corresponding bond to hydrogen. rsc.org For a reaction where this bond is broken, the reactant with the C-D bond starts from a lower energy state and thus requires more energy to reach the transition state, resulting in a slower reaction rate. This difference in activation energy is the origin of the primary kinetic isotope effect (KIE). rsc.org

Quantum Mechanical (QM) methods , particularly Density Functional Theory (DFT) , are widely used to perform these calculations. DFT can be used to optimize the geometries of reactants and transition states and to compute their vibrational frequencies. mdpi.com From these frequencies, the ZPE for both the hydrogen- and deuterium-containing species can be calculated, allowing for the prediction of the KIE. mdpi.com These calculations are invaluable for interpreting experimental results and distinguishing between plausible reaction mechanisms. rsc.org

For larger, more complex systems such as enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govprinceton.edu In this approach, the chemically active site of the enzyme, where the bond-breaking/forming events occur, is treated with a high level of QM theory, while the surrounding protein and solvent environment are modeled using less computationally expensive classical molecular mechanics (MM). nih.govrsc.org This allows for the accurate calculation of KIEs in a realistic biological context.

More advanced computational techniques are required to capture subtle but important nuclear quantum effects like tunneling, where a particle can pass through an energy barrier rather than over it. Path Integral (PI) simulations and Instanton Theory are sophisticated methods that incorporate these quantum phenomena, leading to more accurate predictions of KIEs, especially for hydrogen transfer reactions where tunneling can be significant. aps.orgnih.gov These state-of-the-art computational tools enable researchers to not only predict the magnitude of an isotopic effect but also to dissect its energetic and dynamic origins.

Table 5: Computational Methods for Predicting Isotopic Effects
MethodologyCore PrincipleTypical ApplicationKey Advantage
Density Functional Theory (DFT)Calculates electronic structure to determine molecular geometry and vibrational frequencies. mdpi.comPredicting KIEs for small to medium-sized organic molecules.Good balance of accuracy and computational cost for a wide range of systems.
Quantum Mechanics/Molecular Mechanics (QM/MM)Combines high-level QM for the reactive center with MM for the environment. nih.govnih.govModeling KIEs in large systems, particularly enzyme-catalyzed reactions. princeton.eduAllows for the study of reactions in their complex biological or solution-phase context.
Path Integral (PI) SimulationsExplicitly includes nuclear quantum effects like ZPE and tunneling. aps.orgnih.govHigh-accuracy prediction of KIEs for hydrogen transfer reactions.Provides a more complete physical description, capturing non-classical effects.
Instanton TheorySemiclassical approach to calculate tunneling effects on reaction rates.Analyzing reactions where quantum tunneling is the dominant mechanism.Efficiently computes tunneling contributions to the KIE.

Q & A

Basic Research Questions

Q. How is Ethyl 3-phenylpropionate - d4 synthesized, and what steps ensure isotopic purity?

  • Methodological Answer : The synthesis typically involves esterification of deuterated 3-phenylpropionic acid with ethanol-d6 under acidic catalysis. Isotopic purity is ensured by using deuterium-enriched reagents and anhydrous conditions. Post-synthesis, purification via fractional distillation (boiling point: 247–248°C) and characterization via NMR (e.g., deuterium integration at δ 1.2–1.4 ppm for ethyl groups) and mass spectrometry (e.g., m/z 182 for [M]+) confirm isotopic labeling .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • GC-MS : To verify molecular weight (178.23 g/mol + 4 Da for d4) and detect impurities.
  • NMR Spectroscopy : Deuterium labeling reduces proton signals, with residual protons visible at aromatic (δ 7.2–7.4 ppm) and ester (δ 4.1–4.3 ppm) regions.
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹.
    Cross-referencing with spectral libraries (e.g., Beilstein RN 1910432) ensures consistency .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as:

  • Internal Standard : In quantitative GC-MS for pharmacokinetic studies due to its structural similarity to non-deuterated analogs.
  • Tracer in Metabolic Studies : Deuterium labeling allows tracking of metabolic pathways without interfering with biological activity.
  • Solubility Studies : Polar solvents like dimethylacetamide are preferred for experimental setups .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer : Stability protocols should monitor:

  • Temperature : Accelerated degradation studies at 40°C vs. 25°C (lit. boiling point: 247°C).
  • pH : Hydrolysis rates in acidic (pH 2) vs. neutral conditions.
  • Light Exposure : UV-Vis spectroscopy tracks photodegradation.
    Data tables should include half-life calculations and degradation products identified via LC-MS .

Q. How should contradictions in spectral data between synthesized and commercial this compound be resolved?

  • Methodological Answer :

Replicate Analyses : Repeat NMR/GC-MS under identical conditions.

Cross-Validate Sources : Compare with patent data (e.g., spectral profiles in Herchel Smith’s esterification process).

Isotopic Purity Checks : Use high-resolution MS to rule out contamination (e.g., d3 vs. d4 variants).
Discrepancies often arise from solvent impurities or incomplete deuteration .

Q. What protocols ensure isotopic integrity of this compound in longitudinal metabolic studies?

  • Methodological Answer :

  • Storage : -20°C in amber vials to prevent H/D exchange (lit. flash point: 108°C).
  • Handling : Use deuterated solvents (e.g., D₂O) during extraction to minimize proton contamination.
  • QC Checks : Periodic NMR to monitor deuterium retention at ethyl and propionate positions .

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